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molecular formula C9H10O2S B8572319 3-(5-Methyl-thiophen-2-yl)-acrylic acid methyl ester

3-(5-Methyl-thiophen-2-yl)-acrylic acid methyl ester

Cat. No. B8572319
M. Wt: 182.24 g/mol
InChI Key: AGHMAGMLPVKZMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06281227B1

Procedure details

To 5-methyl-thiophene-2-carboxaldehyde (5 g, 40 mmol) in CH2Cl2 (100 mL) is added methyl (triphenylphosphoranylidene) acetate (13.3 g, 40 mmol). The solution is stirred for 72 hours. After this time, the solution is concentrated. The residue is slurried in Et2O. The solution is filtered through a bed of Celite. The collected liquid is concentrated. The residue is purified by column chromatography eluting with a gradient of 50% EtOAc/hexanes to 60% EtOAc/hexanes to give the title compound (4.5 g, 25 mmol) as an oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[S:6][C:5]([CH:7]=O)=[CH:4][CH:3]=1.[CH3:9][O:10][C:11]([CH:13]=P(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)=[O:12]>C(Cl)Cl>[CH3:9][O:10][C:11](=[O:12])[CH:13]=[CH:7][C:5]1[S:6][C:2]([CH3:1])=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC1=CC=C(S1)C=O
Name
Quantity
13.3 g
Type
reactant
Smiles
COC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The solution is stirred for 72 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After this time, the solution is concentrated
FILTRATION
Type
FILTRATION
Details
The solution is filtered through a bed of Celite
CONCENTRATION
Type
CONCENTRATION
Details
The collected liquid is concentrated
CUSTOM
Type
CUSTOM
Details
The residue is purified by column chromatography
WASH
Type
WASH
Details
eluting with a gradient of 50% EtOAc/hexanes to 60% EtOAc/hexanes

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
COC(C=CC=1SC(=CC1)C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 25 mmol
AMOUNT: MASS 4.5 g
YIELD: CALCULATEDPERCENTYIELD 62.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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